1-(2-氯-5-(三氟甲基)苯基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

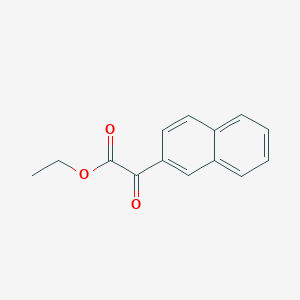

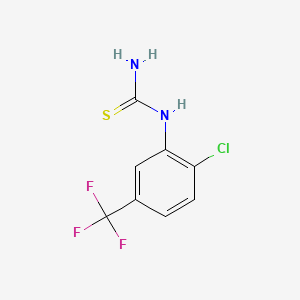

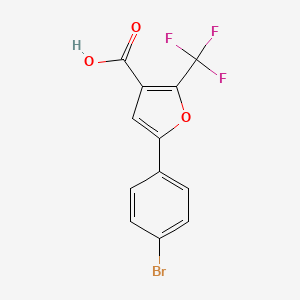

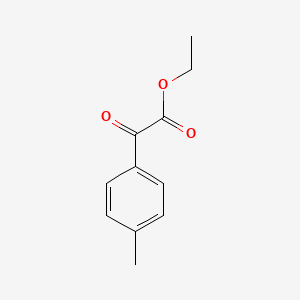

1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea is a compound that falls within the broader category of thiourea derivatives. Thioureas are known for their versatile applications in various fields such as medicinal chemistry, organocatalysis, and as ligands in coordination chemistry. The presence of the 2-chloro-5-(trifluoromethyl)phenyl group in thiourea derivatives is particularly interesting due to its potential to enhance the properties of the molecule through electronic effects and the ability to form strong hydrogen bonds .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. For instance, a thiourea derivative can be prepared by reacting 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate . Although the specific synthesis of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea is not detailed in the provided papers, it can be inferred that a similar approach could be employed, using the appropriate chloro-trifluoromethyl-substituted phenyl isothiocyanate as a starting material.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is crucial for their function, especially when used as chiral solvating agents or organocatalysts. The crystal and molecular structure of a related compound, 1-(2-chloro-benzoyl)-3-p-tolyl-thiourea, has been determined using single-crystal X-ray diffraction, which shows that it crystallizes in the triclinic space group . This information provides insight into the potential molecular geometry and intermolecular interactions that could be expected for 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea.

Chemical Reactions Analysis

Thiourea derivatives are reactive and can participate in various chemical reactions. For example, N-(5-chloropyridin-2-yl)-N′N′-dialkylthioureas can react with phenacyl bromides to yield trisubstituted thiazoles through a 1,3-pyridyl shift . This demonstrates the reactivity of the thiourea moiety in intramolecular cyclization reactions, which could be relevant for the synthesis of heterocyclic compounds from 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The presence of the 3,5-bis(trifluoromethyl)phenyl group in thiourea organocatalysts, for example, has been shown to be advantageous due to its ability to participate in hydrogen bonding with Lewis-basic sites, which is critical for catalytic activity . Although the exact properties of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea are not provided, it can be anticipated that the chloro and trifluoromethyl substituents would similarly affect its solubility, stability, and reactivity.

科学研究应用

配位化学和生物学性质

硫脲由于能够与各种金属形成稳定的配合物,因此在配位化学中作为配体找到了重要的应用。这些配合物已被研究其结构性质和在生物系统中的潜在应用。硫脲受氮取代基影响的独特配位性质,导致了在过渡金属化学中的新应用。还突出了生物学方面,包括高通量筛选分析和构效分析,展示了结合化学和生物学的跨学科方法以用于潜在治疗应用 (Saeed, Flörke, & Erben, 2014)。

环境和生物分析的化学传感器

硫脲及其衍生物已被用作化学传感器,用于检测各种阴离子和中性分析物,展示了它们在环境、生物和农业样品中的重要性。它们建立分子间和分子内氢键的能力使它们在设计高灵敏度和选择性的荧光和比色传感器方面很有价值。该应用对于监测环境污染物和确保生物系统的安全性至关重要 (Al-Saidi & Khan, 2022)。

辐射防护和诱变

对新型硫脲化合物的研究证明了它们在辐射防护中的潜力,特别是在豌豆发育等农业系统中。这些化合物已显示出减少染色体畸变、提高存活率和诱导有益于作物改良的突变的能力。这些化合物的选择性应用可以提高对疾病和环境压力的抵抗力,从而提高农业生产力 (Mehandjiev, Kosturkova, Vassilev, & Noveva, 2002)。

抗炎特性

对硫脲衍生物的分子对接研究揭示了它们作为抗炎剂的巨大潜力。计算机辅助药物设计表明,这些化合物可以很好地进入炎症中关键酶的活性位点,例如 COX-1、COX-2 和 5-LOX。结构修饰,特别是羧基和富含π的杂环的插入,与增强的结合潜力和治疗效果有关,表明了治疗炎症性疾病的药物开发的一个有希望的方向 (Nikolic, Mijajlovic, & Nedeljković, 2022)。

安全和危害

未来方向

The future directions for the study and application of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea and similar compounds could involve their potential use in the pharmaceutical and agrochemical industries. Trifluoromethylpyridines, which share some structural similarities with this compound, have been found to be key structural motifs in active agrochemical and pharmaceutical ingredients .

属性

IUPAC Name |

[2-chloro-5-(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3N2S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEQZLQDKSFFEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=S)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371534 |

Source

|

| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea | |

CAS RN |

21714-35-2 |

Source

|

| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1301102.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301103.png)

![Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301114.png)

![Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301115.png)

![Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1301120.png)